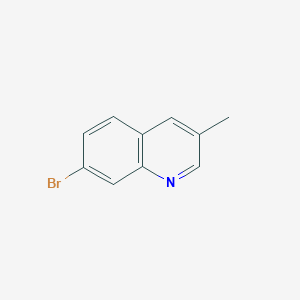

7-Bromo-3-methylquinoline

Overview

Description

7-Bromo-3-methylquinoline is a chemical compound with the CAS Number: 1375108-41-0 . It has a molecular weight of 222.08 .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 7-Bromo-3-methylquinoline is represented by the linear formula C10H8BrN .Chemical Reactions Analysis

Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-3-methylquinoline include a molecular weight of 222.08 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Chemical Transformations

- Preparation of 7-Alkylamino-2-methylquinoline-5,8-diones : Research has shown efficient methods to synthesize 7-alkylamino-2-methylquinoline-5,8-diones, utilizing 7-bromo-2-methylquinoline-5,8-dione as an intermediate. The study delved into the chemistry of transforming 6-bromo and 7-bromo-2-methylquinoline-5,8-diones with various alkylamines, leading to the production of 7-alkylamino compounds. This synthesis route is notable for its simplicity and efficiency (Choi & Chi, 2004).

Biochemical Applications

- Biological Evaluation Studies : A study on the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), prepared using a 7-bromo-2-methylquinoline derivative, evaluated its Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) complexes. These complexes were scrutinized through various analytical techniques and showed potential for in vitro antibacterial, antifungal, and antioxidant activities. This research highlights the potential application of 7-bromo-2-methylquinoline derivatives in synthesizing bioactive compounds (Siddappa & Mayana, 2014).

Photolabile Protecting Group

- Photolabile Protecting Group for Biological Use : 8-Bromo-7-hydroxyquinoline, a derivative closely related to 7-bromo-3-methylquinoline, has been synthesized and characterized as a photolabile protecting group for carboxylic acids. Its higher single photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it a promising candidate for use in vivo, particularly in biological and physiological studies (Fedoryak & Dore, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

This compound belongs to the quinoline family, which is known for its versatile applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in medicinal chemistry, often serving as a scaffold for drug discovery .

Mode of Action

For instance, some quinolines can disrupt transcription factor binding and other gene expression mechanisms .

Biochemical Pathways

Quinolines and their derivatives have been reported to influence a wide range of biological and pharmaceutical activities

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is 22208 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Quinolines and their derivatives have been associated with various biological activities . More research is needed to understand the specific molecular and cellular effects of 7-Bromo-3-methylquinoline.

Action Environment

It is known that gene-environment interactions can significantly impact the effects of certain compounds

properties

IUPAC Name |

7-bromo-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFAZFPZYNGXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Br)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)

![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)

![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)

![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)